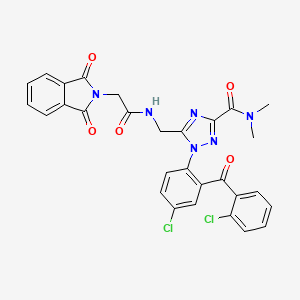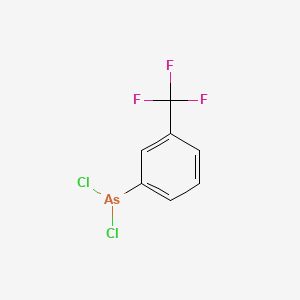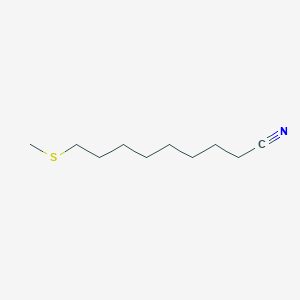![molecular formula C11H18O5 B13419906 (3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)
(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’aR,4R,6’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’aR,4R,6’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] typically involves a multi-step process. One common method starts with the regioselective ring-opening reaction of isosorbide with Me3SiI in the presence of acetone. This is followed by an intramolecular nucleophilic substitution to transform the iodoalcohol into its corresponding epoxide. The final step involves the formation of the spiro compound through a reaction with benzonitrile in the presence of BF3·Et2O .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable materials are often applied to optimize the synthesis process, ensuring high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3’aR,4R,6’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the epoxide ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3’aR,4R,6’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it an ideal candidate for various organic synthesis reactions .
Biology
The compound has potential applications in biology, particularly in the development of new pharmaceuticals. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool for drug discovery and development.
Medicine
In medicine, (3’aR,4R,6’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] is being investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for developing new drugs.
Industry
In the industrial sector, the compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (3’aR,4R,6’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- (3a’S,4R,7’R,7a’S)-2,2,2’,2’-Tetramethyltetrahydrospiro[1,3-dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-yl 2-isopropylidene-6-(trimethylsilyl)-5-hexynoate
- 1,3-Dioxolane-4-methanol, 2,2-dimethyl-
Uniqueness
What sets (3’aR,4R,6’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] apart from similar compounds is its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C11H18O5 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] |
InChI |
InChI=1S/C11H18O5/c1-9(2)13-6-11(16-9)5-12-8-7(11)14-10(3,4)15-8/h7-8H,5-6H2,1-4H3/t7-,8+,11+/m0/s1 |
InChI Key |
WGCOBUGUSFKJSL-VAOFZXAKSA-N |
Isomeric SMILES |
CC1(OC[C@]2(O1)CO[C@H]3[C@@H]2OC(O3)(C)C)C |
Canonical SMILES |
CC1(OCC2(O1)COC3C2OC(O3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


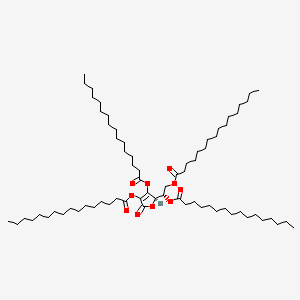
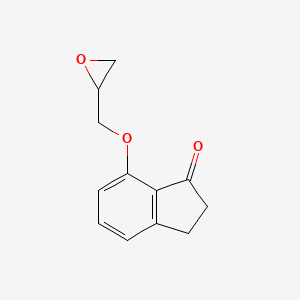
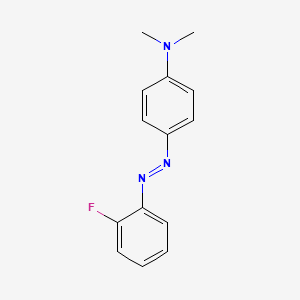
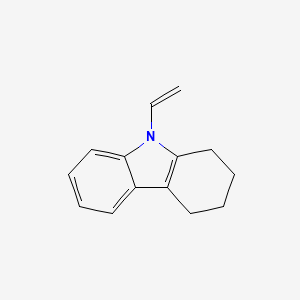
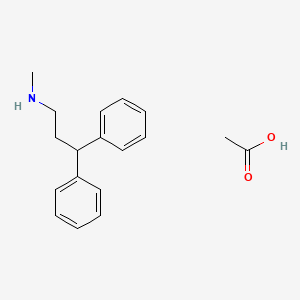
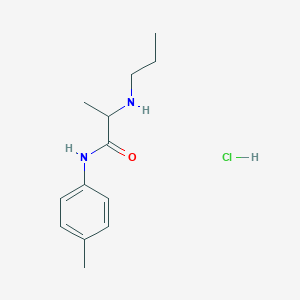
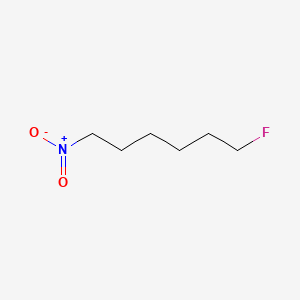
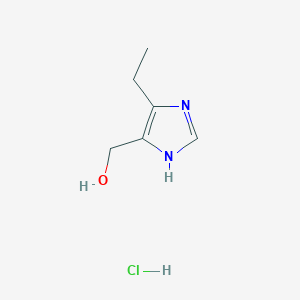
![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
